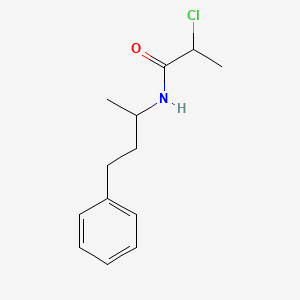

2-chloro-N-(4-phenylbutan-2-yl)propanamide

Description

2-Chloro-N-(4-phenylbutan-2-yl)propanamide is a chloro-substituted propanamide derivative characterized by a tertiary amide linkage and a 4-phenylbutan-2-yl substituent. Its structural features, including the phenylbutan-2-yl group, may confer distinct solubility, crystallinity, and steric properties compared to simpler aryl-substituted analogs.

Properties

IUPAC Name |

2-chloro-N-(4-phenylbutan-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-10(15-13(16)11(2)14)8-9-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNUMSKIRHYVOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)C(C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-phenylbutan-2-yl)propanamide typically involves the reaction of 4-phenylbutan-2-amine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N-(4-phenylbutan-2-yl)propanamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-phenylbutan-2-yl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding phenolic derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of new amide derivatives.

Reduction: Formation of amine derivatives.

Oxidation: Formation of phenolic derivatives.

Scientific Research Applications

2-chloro-N-(4-phenylbutan-2-yl)propanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-phenylbutan-2-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-Chloro-N-(4-Methylphenyl)Propanamide (CNMP)

- Structure : Substituted with a 4-methylphenyl group instead of 4-phenylbutan-2-yl.

- Properties :

- Solubility : Exhibits temperature-dependent solubility in toluene, with optimized crystallization achieved via continuous mixed suspension–mixed product removal (MSMPR) processes .

- Synthetic Utility : Key intermediate for α-thio-β-chloroacrylamides, highlighting the role of chloro-propanamides in constructing sulfur-containing APIs .

2-Chloro-N-(4-Cyanophenyl)Propanamide

- Structure: Features a cyano group at the para position of the phenyl ring.

- Properties: Molecular Weight: 208.64 g/mol (vs. 251.75 g/mol for the target compound). Reactivity: The electron-withdrawing cyano group may enhance electrophilicity at the amide carbonyl, facilitating nucleophilic substitutions .

- Key Difference: The cyano group introduces polarity, likely increasing solubility in polar aprotic solvents compared to the hydrophobic phenylbutan-2-yl substituent.

Halogen-Substituted Analogues

2-Bromo-N-(4-Chlorophenyl)Propanamide

(R,S)-2-Chloro-N-(3-Fluoro-4-Methylphenyl)Propanamide

- Structure : Incorporates a fluorine atom and methyl group on the aryl ring.

- Properties :

- Key Difference: Fluorination typically improves metabolic stability and bioavailability compared to non-fluorinated analogs like the target compound .

Heterocyclic and Functionalized Derivatives

3-[5-(4-Chlorophenyl)Furan-2-yl]-N-(4-Fluorophenyl)Propanamide

- Structure : Contains a furan ring linked to a chlorophenyl group.

- Properties: Molecular Weight: ~327.8 g/mol.

- Key Difference : Heterocyclic moieties expand applications in materials science and photopharmacology, unlike the purely aliphatic/aromatic target compound.

N-(3-Chlorophenethyl)-2-(4-Isobutylphenyl)Propanamide

- Structure : Combines isobutylphenyl and chlorophenethyl groups.

- Properties: Synthesis: Prepared via Schotten-Baumann reaction, emphasizing the versatility of chloro-propanamides in amide bond formation .

Research Findings and Implications

- Solubility and Crystallization: The phenylbutan-2-yl group in the target compound likely reduces solubility in nonpolar solvents compared to methylphenyl analogs like CNMP, necessitating tailored crystallization protocols .

- Biological Relevance : Chloro-propanamides with fluorinated or heterocyclic substituents demonstrate enhanced target engagement, suggesting opportunities for structural optimization in drug design .

- Synthetic Flexibility : The chloro-propanamide scaffold supports diverse functionalization strategies, including nucleophilic substitution and amide coupling, enabling rapid derivatization .

Biological Activity

2-Chloro-N-(4-phenylbutan-2-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, characterized by the presence of a chloro group and a phenylbutanamide moiety, suggests various interactions with biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-chloro-N-(4-phenylbutan-2-yl)propanamide is , with a molecular weight of approximately 235.73 g/mol. The compound features:

- A chloro substituent that may enhance its reactivity.

- An amide functional group, which is crucial for biological activity.

- A phenylbutan-2-yl side chain that contributes to its lipophilicity and potential receptor interactions.

The biological activity of 2-chloro-N-(4-phenylbutan-2-yl)propanamide is hypothesized to involve:

- Binding to specific enzymes or receptors , leading to altered enzymatic activity.

- Potential covalent interactions with nucleophilic sites on proteins, which may inhibit their function.

- Modulation of cell signaling pathways through receptor interaction.

Antiviral Properties

Research indicates that derivatives of this compound exhibit antiviral properties, particularly against influenza viruses. In vitro studies have shown that these compounds can reduce viral titers significantly, suggesting potential as therapeutic agents in viral infections. The mechanism may involve interference with viral replication pathways or inhibition of viral enzymes .

Antifungal Activity

A related study evaluated the antifungal potential of 2-chloro-N-(4-phenylbutan-2-yl)propanamide against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The findings revealed:

- Minimum Inhibitory Concentration (MIC) values ranging from 128 to 256 µg/mL .

- Minimum Fungicidal Concentration (MFC) values between 512 and 1024 µg/mL .

- The compound inhibited up to 92% of biofilm formation and ruptured preformed biofilms by 87% . However, it did not bind to ergosterol nor damage the fungal cell wall .

Case Studies

- Antiviral Study : In an experimental setup, 2-chloro-N-(4-phenylbutan-2-yl)propanamide was tested against H3N2 and H1N1 strains. Results indicated a significant reduction in viral replication, supporting its potential use in antiviral therapies .

- Antifungal Research : A comprehensive study on the antifungal efficacy against resistant strains highlighted the compound's ability to inhibit biofilm formation significantly. This property is crucial for treating infections where biofilms contribute to drug resistance .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 2-Chloro-N-(4-methylphenyl)propanamide | C12H15ClN | Methyl group enhances lipophilicity | Antimicrobial activity |

| N-(4-bromophenyl)propanamide | C11H12BrN | Halogenated variant with distinct reactivity | Potential anticancer properties |

| 3-Phenyl-N-(4-phenylbutan-2-yl)propanamide | C19H25N | Dual phenyl substituents enhance electronic properties | Antiviral properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.